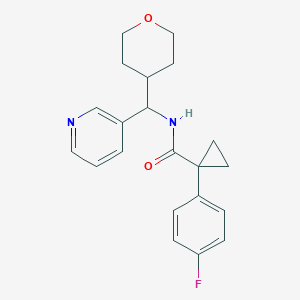
1-(4-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O2 and its molecular weight is 354.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Advanced Synthesis Techniques : Research has demonstrated advanced synthesis techniques for creating compounds with cyclopropane carboxamide structures, highlighting efficient multi-step nucleophilic substitution reactions and ester hydrolysis to achieve high yields and confirm structural integrity through spectroscopic methods (Zhihui Zhou et al., 2021).
Fluorinated Compounds as Building Blocks : The development of fluorinated pyrazoles and their significance as building blocks in medicinal chemistry has been explored, underlining their utility in synthesizing compounds with additional functional groups for further functionalization (Riccardo Surmont et al., 2011).
Molecular Design for Specific Inhibitory Activity : Research into designing selective and orally efficacious inhibitors of the Met kinase superfamily showcases the application of cyclopropane carboxamide derivatives in targeted molecular inhibition, leading to the advancement into clinical trials (G. M. Schroeder et al., 2009).
Hybrid Approaches in Compound Development : Studies have combined integer linear programming and genetic algorithms to prepare substituted pyridine methyl esters, demonstrating innovative approaches to developing compounds with high insecticidal activity (Napoleão Nepomuceno et al., 2007).
Experimental and Computational Studies : The synergy between experimental synthesis and quantum-chemical calculations offers insights into the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing a deeper understanding of the reaction mechanisms and structure-activity relationships (İ. Yıldırım et al., 2005).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-18-5-3-17(4-6-18)21(9-10-21)20(25)24-19(15-7-12-26-13-8-15)16-2-1-11-23-14-16/h1-6,11,14-15,19H,7-10,12-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKCFZAHGHVEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
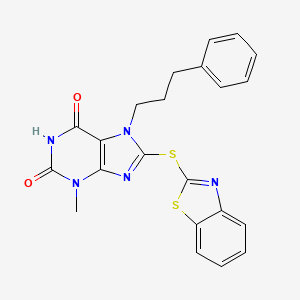

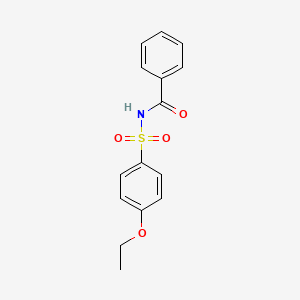
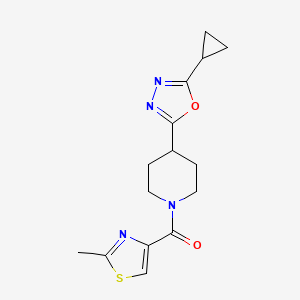
![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
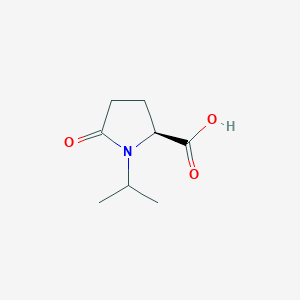
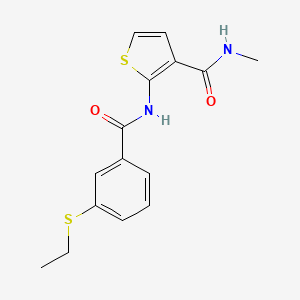
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)
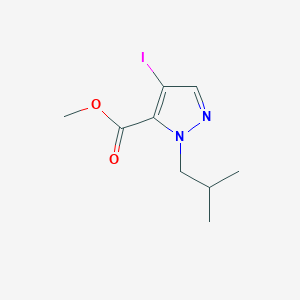
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
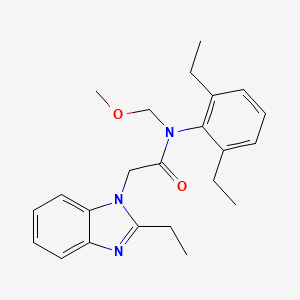
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)
